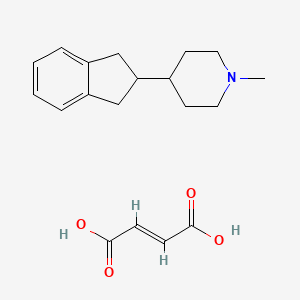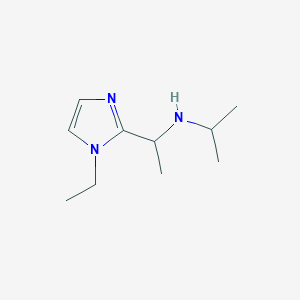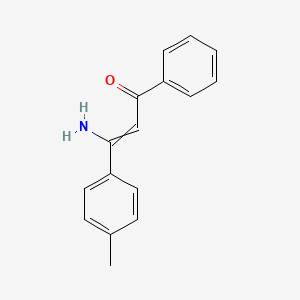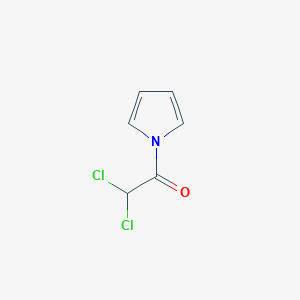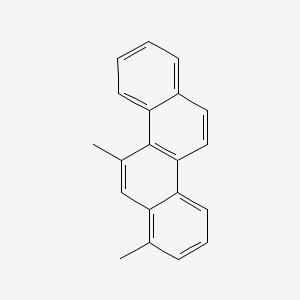
1,11-Dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,11-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
1,11-Dimethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, particularly their carcinogenic potential.
Medicine: Studies involving this compound contribute to the development of cancer research, particularly in understanding how PAHs interact with biological systems to induce carcinogenesis.
Mécanisme D'action
The mechanism by which 1,11-Dimethylchrysene exerts its effects involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert this compound into reactive metabolites, such as diol-epoxides, which can interact with cellular DNA and induce mutations. This process is a key factor in the compound’s carcinogenic potential .
Comparaison Avec Des Composés Similaires
- 3,11-Dimethylchrysene
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: 1,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different methyl group positions, leading to variations in their metabolic pathways and carcinogenic potential. The presence of methyl groups at different positions can significantly affect the compound’s interaction with enzymes and its overall biological effects .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its unique chemical properties and potential biological effects. Understanding its synthesis, reactions, applications, and mechanisms of action provides valuable insights into the behavior of polycyclic aromatic hydrocarbons and their impact on health and industry.
Propriétés
Numéro CAS |
52171-92-3 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
Clé InChI |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


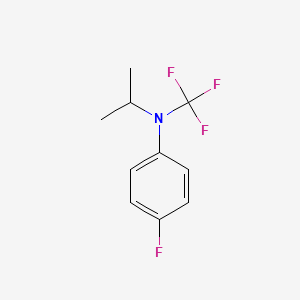
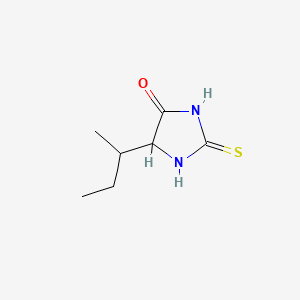

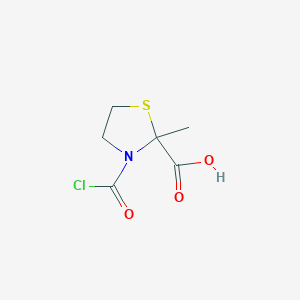

![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
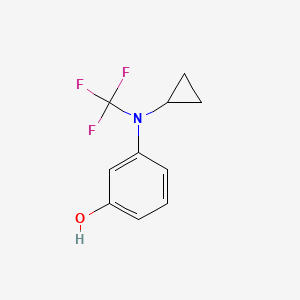
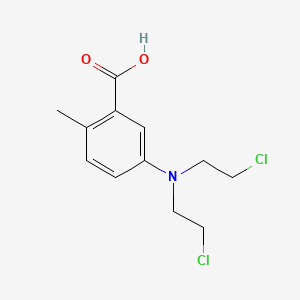
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
